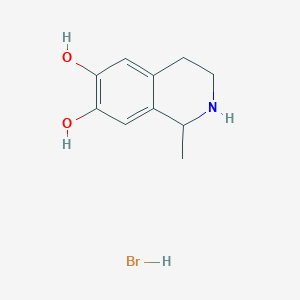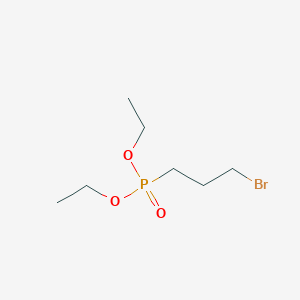
4-巯基苄醇
描述
4-Mercaptobenzyl alcohol, also known as 4-MBA, is an organic compound consisting of a benzene ring with an attached thiol group. It is an odorless, colorless, crystalline solid that is soluble in water and organic solvents. 4-MBA is used in a variety of applications, including as a reagent for the synthesis of organic compounds and as a preservative for foods, pharmaceuticals, and cosmetics. It is also used in the production of polymers, dyes, and surfactants.
科学研究应用
Synthesis and Properties
“4-Mercaptobenzyl alcohol” is a type of alcohol, a diverse class of organic compounds with widespread significance in chemistry, biology, and industry . Its unique chemical properties and versatile reactivity make it an indispensable building block for synthesizing a myriad of complex molecules and materials . Understanding its properties is crucial for predicting its behavior in chemical reactions and designing synthetic strategies .
Applications in Pharmaceuticals
Alcohols, including “4-Mercaptobenzyl alcohol”, have applications in the pharmaceutical industry . They are used in the synthesis of various drugs and can be modified to contain a promoiety for prodrugs .
Applications in Materials Science
Alcohols are also used in materials science . They can be used in the synthesis of complex molecules and materials, showcasing their versatility and importance in various fields .
Industrial Processes
In industrial processes, alcohols play a central role in driving scientific innovation and technological advancement . Through comprehensive exploration of synthesis methods, physical properties, chemical reactivity, and applications, researchers gain valuable insights .
Traceless Drug Release in Prodrugs and ADCs
“4-Mercaptobenzyl alcohol” can be used in a thiol responsive linker system using thiovinylketones, which relies on the conjugate addition-elimination mechanism of Michael acceptors for the traceless release of therapeutics . This is an important characteristic for the development of efficacious prodrugs and antibody-drug conjugates (ADCs) .
Thiol-Cleavable Antibiotic Prodrugs
In a proof-of-principle study, “4-Mercaptobenzyl alcohol” was used to exhibit potent thiol-cleavable antibiotic prodrugs . This shows the potential of “4-Mercaptobenzyl alcohol” in the development of new antibiotics.
Antibody-Drug Conjugates
“4-Mercaptobenzyl alcohol” can also be used in the development of antibody-drug conjugates (ADCs) . ADCs are a type of drug that combines an antibody with a drug to specifically target cancer cells .
Biochemical for Proteomics Research
“4-Mercaptobenzyl alcohol” is also used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
作用机制
- The retro-Michael reaction can then liberate the 2-mercaptoethanol or 4-mercaptobenzyl alcohol-based linker, resulting in irreversible drug release .
- Impact on Bioavailability : The reversible nature of the thioacetal formation allows controlled drug release .
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
属性
IUPAC Name |
(4-sulfanylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c8-5-6-1-3-7(9)4-2-6/h1-4,8-9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKHQENGCLDART-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405479 | |
| Record name | 4-Mercaptobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Mercaptobenzyl alcohol | |
CAS RN |
53339-53-0 | |
| Record name | 4-Mercaptobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-sulfanylphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-mercaptobenzyl alcohol interact with poly(vinyl chloride) (PVC), and what are the implications of this interaction?
A1: 4-Mercaptobenzyl alcohol exhibits a selective reaction with the chlorine atoms present in PVC. This reaction leads to the substitution of chlorine atoms with the thiol group (-SH) of 4-mercaptobenzyl alcohol, resulting in a modified PVC structure containing free hydroxyl groups (-OH) [, ]. This modification allows for further functionalization and crosslinking of the PVC material. The presence of hydroxyl groups enables the formation of both chemical and physical networks within the PVC matrix, significantly impacting its mechanical and thermal properties [].
Q2: What makes 4-mercaptobenzyl alcohol particularly suitable for modifying PVC compared to other similar compounds?
A2: The bifunctionality of 4-mercaptobenzyl alcohol plays a crucial role in its suitability for PVC modification. While the thiol group readily reacts with PVC, the hydroxyl group remains available for subsequent reactions, such as crosslinking with hexamethylene diisocyanate []. This controlled, two-step modification allows for tailoring the network density and thus the mechanical properties of the resulting PVC elastomers [].
Q3: Can the interaction of 4-mercaptobenzyl alcohol with metal nanoparticles be exploited for chemical reactions?
A3: Yes, research indicates that 4-mercaptobenzyl alcohol can adsorb onto gold nanoparticles. Upon plasmon excitation of these nanoparticles, energetic hot charge carriers are generated. These carriers can then transfer to the adsorbed 4-mercaptobenzyl alcohol molecules, triggering a chemical reaction []. Specifically, this interaction facilitates a bond-cleavage process known as β-cleavage, highlighting the potential of 4-mercaptobenzyl alcohol in plasmon-driven chemistry and catalysis [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



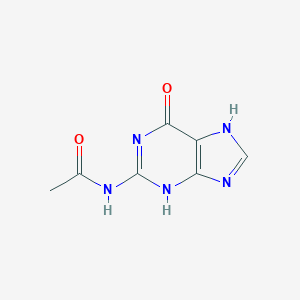





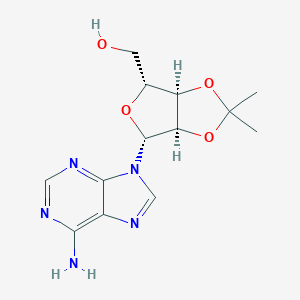
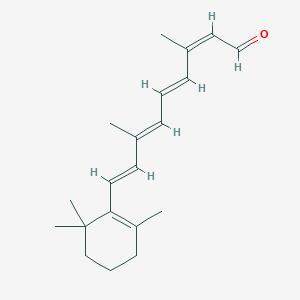
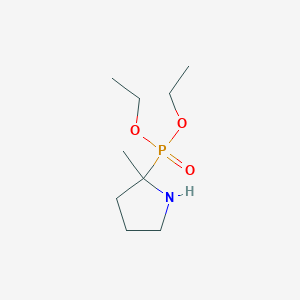
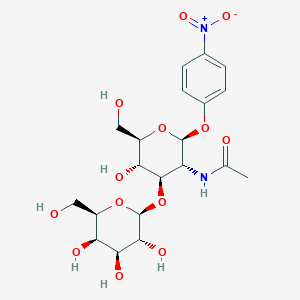
![N-[5-hydroxy-6-(hydroxymethyl)-2-octoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B14619.png)

